Cas no 1404-62-2 (6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-)

6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)- structure
1404-62-2 structure
Nome del prodotto:6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-
Numero CAS:1404-62-2
MF:C30H44O8
MW:532.665570259094
CID:182276
PubChem ID:119045

6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-
    • 6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-dec...
    • 6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5
    • simplexin
    • (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-2-nonyl-10a-(prop-1-en-2-yl)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-
    • 6H-2,8b-Epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one, 3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-, (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-
    • BRN 1673551
    • CCRIS 707
    • Pimelea factor P1
    • (2S,3AR,3BS,3CS,4AR,5S,5AS,8AR,8BR,9R,10AR)-5,5A-DIHYDROXY-4A-(HYDROXYMETHYL)-7,9-DIMETHYL-2-NONYL-10A-(PROP-1-EN-2-YL)-3A,3B,3C,4A,5,5A,8A,9,10,10A-DECAHYDRO-6H-2,8B-EPOXYOXIRENO(6,7)AZULENO(5,4-E)(1,3)BENZODIOXOL-6-ONE
    • CHEMBL444290
    • Daphnopsis factor R3
    • (1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
    • Wikstrotoxin D
    • Q27272908
    • J37.161K
    • UNII-9QZ71FI0LO
    • 1404-62-2
    • (1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-DIHYDROXY-8-(HYDROXYMETHYL)-16-ISOPROPENYL-4,18-DIMETHYL-14-NONYL-9,13,15,19-TETRAOXAHEXACYCLO(12.4.1.01,11.0(SUP 2,6).0(SUP 8,10).0(SUP 12,16))NONADEC-3-EN-5-ONE
    • CHEBI:70548
    • 9QZ71FI0LO
    • 5,5a-Dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-2-nonyl-10a-(prop-1-en-2-yl)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-2H,6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e][1,3]benzodioxol-6-one
    • C09185
    • (1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
    • DTXSID90930781
    • Q27104990
    • dihydroxy-(hydroxymethyl)-isopropenyl-dimethyl-nonyl-[?]one
    • Inchi: InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29-,30+/m1/s1
    • Chiave InChI: JAQJQYMDHBSCKO-JDVVNZBPSA-N
    • Sorrisi: CCCCCCCCC[C@]12O[C@@]3(C(=C)C)C[C@@H](C)[C@@]4([C@@H]5C=C(C(=O)[C@@]5(O)[C@H](O)[C@@]5(CO)O[C@H]5[C@H]4[C@H]3O1)C)O2

Proprietà calcolate

  • Massa esatta: 532.304
  • Massa monoisotopica: 532.304
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 10
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 118Ų

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 665.8°Cat760mmHg
  • Punto di infiammabilità: 212.8°C
  • Indice di rifrazione: 1.59

6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)- Letteratura correlata

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd